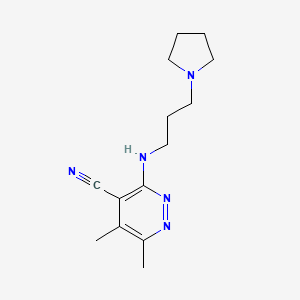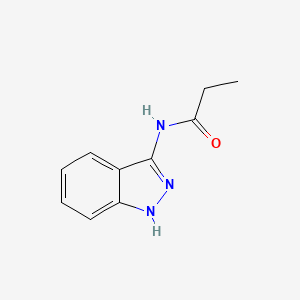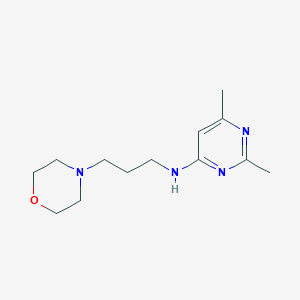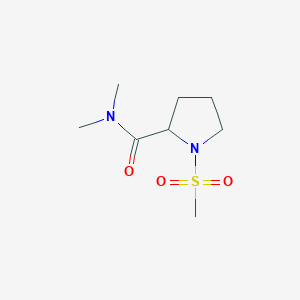
5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as DPP-4 inhibitor and has been found to have several applications in the field of biochemistry and physiology.
Mecanismo De Acción
5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile works by inhibiting the activity of DPP-4. DPP-4 is an enzyme that breaks down incretin hormones, which play a crucial role in glucose metabolism and insulin secretion. Inhibition of DPP-4 leads to increased levels of incretin hormones, which in turn leads to improved glucose tolerance and insulin sensitivity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile include improved glucose tolerance and insulin sensitivity. In addition, this compound has been found to have anti-inflammatory and anti-fibrotic effects, which may be beneficial in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile in lab experiments is its specificity for DPP-4. This compound has been found to have minimal off-target effects, making it a useful tool for studying the role of DPP-4 in glucose metabolism and insulin secretion. One limitation of using this compound in lab experiments is its potential toxicity. Like all chemical compounds, 5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile can be toxic at high doses, and care must be taken to ensure that appropriate safety measures are in place when working with this compound.
Direcciones Futuras
There are several future directions for research on 5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile. One direction is to explore the potential use of this compound in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Another direction is to investigate the potential use of this compound in combination with other drugs for the treatment of type 2 diabetes. Additionally, further research is needed to fully understand the mechanism of action of 5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile and its potential off-target effects.
Métodos De Síntesis
The synthesis of 5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile involves the reaction between 3-(3-pyrrolidin-1-ylpropylamino)-5,6-dimethylpyridazine-4-carbonitrile and an appropriate reagent. The reaction is typically carried out under controlled conditions, and the yield of the product can be optimized by adjusting the reaction parameters.
Aplicaciones Científicas De Investigación
5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile has been studied for its potential use as a DPP-4 inhibitor. DPP-4 is an enzyme that plays a crucial role in glucose metabolism and insulin secretion. Inhibition of DPP-4 has been found to improve glucose tolerance and insulin sensitivity, making DPP-4 inhibitors a potential treatment for type 2 diabetes. 5,6-Dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile has also been studied for its potential use in the treatment of other metabolic disorders, such as obesity and non-alcoholic fatty liver disease.
Propiedades
IUPAC Name |
5,6-dimethyl-3-(3-pyrrolidin-1-ylpropylamino)pyridazine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5/c1-11-12(2)17-18-14(13(11)10-15)16-6-5-9-19-7-3-4-8-19/h3-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTIGEIZDMJHSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC(=C1C#N)NCCCN2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridine-2-carboxylic acid](/img/structure/B7567694.png)
![N-[2-(N-methylanilino)ethyl]butanamide](/img/structure/B7567714.png)




![1-[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7567753.png)


![N-ethoxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7567782.png)


![2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid](/img/structure/B7567799.png)
![N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B7567801.png)